N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine dihydrochloride
Overview
Description
“N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1269288-94-9 . It has a molecular weight of 277.22 and its molecular formula is C11H14Cl2N2S . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2S.2ClH/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3;2*1H . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 277.22 and its molecular formula is C11H14Cl2N2S .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
This study reviews the selectivity and potency of chemical inhibitors for various Cytochrome P450 (CYP) isoforms, crucial for drug metabolism and potential drug-drug interactions. Although it does not directly mention "N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine dihydrochloride," the mention of related structures suggests its potential in modulating CYP activity, thereby influencing drug metabolism and pharmacokinetics (S. C. Khojasteh et al., 2011).
Plastic Scintillators Based on Polymethyl Methacrylate
This review covers the scintillation properties of plastic scintillators, highlighting the use of various luminescent dyes and their thermal, light, and radiation-damage stability. The study provides insights into the development of radiation detection materials, where similar compounds to "this compound" could find applications (V. N. Salimgareeva & S. Kolesov, 2005).
Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzo[diazepines
This review highlights the synthetic methodologies and biological applications of azolylthiazoles, including their use in creating fluorescent systems and efficient procedures for synthetic transformations. Such research points to the versatile synthetic utility and potential biological relevance of compounds structurally related to "this compound" (M. Ibrahim, 2011).
DNA Minor Groove Binder Hoechst 33258 and its Analogues
This review discusses the binding of Hoechst 33258 to the minor groove of double-stranded B-DNA, emphasizing the compound's use as a fluorescent DNA stain and its potential in drug design. This suggests that structurally related compounds could be explored for their DNA-binding properties and implications in biological research and therapy (U. Issar & R. Kakkar, 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole compounds are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives, however, are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIBGXVVFRKUPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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